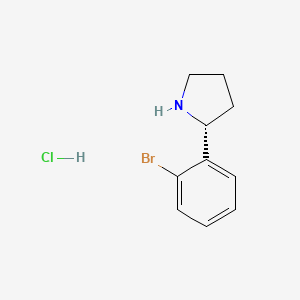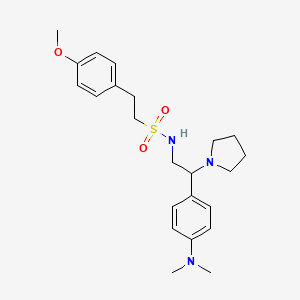![molecular formula C8H9ClN2 B2757319 2-chloro-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine CAS No. 83939-58-6](/img/structure/B2757319.png)
2-chloro-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine (CMP) is an organic compound found in plants and fungi, as well as in some microorganisms. CMP has been studied extensively in the laboratory due to its potential uses in a variety of applications, including as a pharmaceutical and as a pesticide. CMP has a wide range of biological activities, including antifungal, antiviral, antibacterial, and antiparasitic effects. CMP is also known to have anti-inflammatory, anti-cancer, and anti-oxidant properties.
科学的研究の応用
Antitumor Activity
One significant application is in the development of antitumor agents. For example, the synthesis of derivatives like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidines has shown potent lipid-soluble inhibition of mammalian dihydrofolate reductase, demonstrating significant activity against specific carcinomas in rats (Grivsky et al., 1980).
Nonlinear Optical (NLO) Properties
Derivatives of pyrimidine have also been explored for their potential in nonlinear optics. A study on thiopyrimidine derivatives highlighted their promising applications in medicine and NLO fields, with specific derivatives showing considerably larger NLO properties compared to standard molecules, indicating their potential for optoelectronic applications (Hussain et al., 2020).
Supramolecular Chemistry
The dimerization of ureidopyrimidones through quadruple hydrogen bonding represents an application in supramolecular chemistry. This property allows for the formation of robust supramolecular structures, which are of great interest for the development of novel materials and molecular recognition processes (Beijer et al., 1998).
Synthesis of Biologically Active Compounds
The title compound and its derivatives serve as important intermediates in the synthesis of biologically active heterocyclic compounds, with applications ranging from antimicrobial to potential antiviral activities. For instance, 2-methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine hydrochloride has been characterized and explored for its interaction with DNA, suggesting a groove mode of binding (Zhang et al., 2013).
特性
IUPAC Name |
2-chloro-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c1-5-6-3-2-4-7(6)11-8(9)10-5/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDRJKOKVCELFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=NC(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,5-dimethylphenyl)-2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2757236.png)
![2-[4-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2757237.png)

![(Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide](/img/structure/B2757240.png)
![tert-butyl 7-cyano-6-{[(1E)-(dimethylamino)methylene]amino}-2,3-dihydro-1H-pyrrolizine-5-carboxylate](/img/structure/B2757241.png)
![N-((1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B2757244.png)
![1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one](/img/structure/B2757247.png)
![3-(2-Methoxyphenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one](/img/structure/B2757249.png)
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B2757251.png)




